molecular formula C11H23NO4P+ B14716640 [2-(Diethylamino)ethoxy](3-ethoxy-3-oxopropyl)oxophosphanium CAS No. 20396-37-6

[2-(Diethylamino)ethoxy](3-ethoxy-3-oxopropyl)oxophosphanium

Cat. No.: B14716640
CAS No.: 20396-37-6
M. Wt: 264.28 g/mol
InChI Key: UMQFQUFVORHGNL-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethoxyoxophosphanium is a complex organophosphorus compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethoxyoxophosphanium typically involves a multi-step process. The initial step often includes the reaction of diethylamine with ethylene oxide to form 2-(diethylamino)ethanol. This intermediate is then reacted with 3-ethoxy-3-oxopropyl chloride in the presence of a base to form the desired compound. The reaction conditions usually require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-(Diethylamino)ethoxyoxophosphanium involves scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and automated control systems to ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethoxyoxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(Diethylamino)ethoxyoxophosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethoxyoxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethoxyphosphine
  • 2-(Diethylamino)ethoxyphosphonium chloride

Uniqueness

2-(Diethylamino)ethoxyoxophosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and properties

Properties

CAS No.

20396-37-6

Molecular Formula

C11H23NO4P+

Molecular Weight

264.28 g/mol

IUPAC Name

2-(diethylamino)ethoxy-(3-ethoxy-3-oxopropyl)-oxophosphanium

InChI

InChI=1S/C11H23NO4P/c1-4-12(5-2)8-9-16-17(14)10-7-11(13)15-6-3/h4-10H2,1-3H3/q+1

InChI Key

UMQFQUFVORHGNL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCO[P+](=O)CCC(=O)OCC

Origin of Product

United States

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